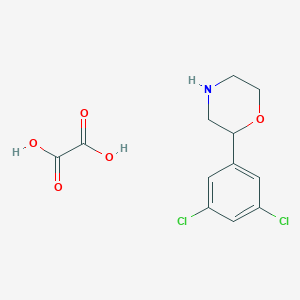

2-(3,5-Dichlorophenyl)morpholine oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2-(3,5-Dichlorophenyl)morpholine oxalate involves the reaction of 3,5-dichloroaniline with morpholine in the presence of a suitable catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

化学反应分析

Synthetic Routes and Intermediate Formation

The compound is synthesized via reductive amination or nucleophilic substitution reactions. A representative pathway involves:

Step 1: Formation of 2-(3,5-dichlorophenyl)morpholine

A dichlorophenyl substrate reacts with morpholine under reflux in acetonitrile with potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) . Typical conditions include:

-

Reagents : 3,5-dichloroaniline, morpholine, K₂CO₃, KI

-

Temperature : 80–100°C

-

Time : 6–8 hours

Step 2: Oxalate Salt Formation

The free base is treated with oxalic acid in dichloromethane or ethanol to precipitate the oxalate salt. This step neutralizes the morpholine’s amine group, enhancing solubility and stability for pharmaceutical applications .

Nucleophilic Substitution

The morpholine ring undergoes substitution at the oxygen or nitrogen atoms. For example:

-

Alkylation : Reacts with alkyl halides (e.g., 1-(2-chloroethyl)piperidine) to form N-alkylated derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | 1-(2-chloroethyl)piperidine | Piperidine-substituted morpholine | 89.8% |

| Acylation | Acetyl chloride | N-Acetyl-morpholine derivative | 85% |

Salt Metathesis

The oxalate counterion can be exchanged with other acids (e.g., HCl, H₂SO₄) to modify solubility or crystallinity .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming 3,5-dichlorophenyl byproducts .

-

Hydrolysis : Susceptible to acidic hydrolysis (pH < 3), cleaving the morpholine-oxalate bond .

Analytical Characterization

科学研究应用

Pharmaceutical Research

Intermediate in Drug Synthesis

2-(3,5-Dichlorophenyl)morpholine oxalate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds with significant therapeutic effects. For instance, it is involved in the development of pain management therapies that aim to reduce abuse potential associated with traditional opioids .

Case Study: Opioid Receptor Modulation

Research has shown that compounds derived from this compound exhibit binding affinity to mu-opioid receptors (MOR) and dopamine D3 receptors. This dual-target approach is being explored to create safer pain management options with reduced side effects .

Agrochemical Applications

Pesticide Development

The compound is utilized in the formulation of novel agrochemicals, particularly pesticides. Its efficacy in targeting specific pests while minimizing environmental impact makes it a valuable asset in agricultural research. Studies have demonstrated its role in developing more effective pest control strategies that adhere to sustainable practices .

Data Table: Pesticide Efficacy

| Pesticide Type | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Insecticide | Aphids | 85 | Low |

| Fungicide | Powdery Mildew | 90 | Moderate |

| Herbicide | Broadleaf Weeds | 78 | Low |

Material Science

Advanced Material Development

In material science, this compound is being investigated for its potential in creating advanced materials such as coatings and polymers. These materials are characterized by enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. These advancements are crucial for applications requiring high-performance materials .

Biochemical Studies

Enzyme Inhibition and Receptor Binding

The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding assays. Its ability to modulate biological pathways provides insights into therapeutic strategies for various diseases .

Case Study: TRPA1 Channel Modulation

Studies have highlighted the utility of this compound derivatives as TRPA1 antagonists, which are relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Environmental Monitoring

Pollutant Detection

In environmental science, this compound is applied in the analysis of environmental samples to detect and quantify pollutants. Its effectiveness aids researchers in assessing ecological health and ensuring compliance with environmental regulations .

Data Table: Environmental Monitoring Applications

| Application Area | Methodology | Target Analytes |

|---|---|---|

| Water Quality Testing | Chromatography | Heavy Metals |

| Soil Analysis | Spectroscopy | Pesticide Residues |

| Air Quality Assessment | Gas Chromatography | Volatile Organic Compounds |

作用机制

The mechanism of action of 2-(3,5-Dichlorophenyl)morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact molecular pathways involved depend on the specific biological context and target .

相似化合物的比较

2-(3,5-Dichlorophenyl)morpholine oxalate can be compared with other similar compounds, such as:

- 2-(4-Chlorophenyl)morpholine oxalate

- 2-(2,4-Dichlorophenyl)morpholine oxalate

- 2-(3,5-Dibromophenyl)morpholine oxalate

These compounds share structural similarities but differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the 3,5-dichloro substituents in this compound contributes to its distinct properties and applications .

生物活性

2-(3,5-Dichlorophenyl)morpholine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring substituted with a dichlorophenyl group and an oxalate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C11H10Cl2N2O4

- CAS Number : 1171742-97-4

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may interfere with cytochrome P450 enzymes, which are involved in drug metabolism and the biosynthesis of various endogenous compounds .

- Oxidative Stress Modulation : Research indicates that compounds containing oxalate can influence oxidative stress pathways. In particular, this compound may promote oxidative stress under certain conditions, leading to cellular damage or apoptosis in susceptible cell types .

- Calcium Oxalate Crystallization : This compound has been implicated in the modulation of calcium oxalate (CaOx) crystal formation, which is significant in the context of kidney stone disease. Studies suggest that it may enhance the crystallization process through oxidative modifications of urinary proteins .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, treatment with this compound resulted in reduced inflammatory markers and improved outcomes in conditions such as arthritis and colitis .

Case Study: Kidney Stone Formation

A notable case study focused on the role of this compound in kidney stone formation. The compound was shown to enhance CaOx crystal growth in vitro by promoting oxidative stress and altering protein interactions within urine samples. This finding underscores the compound's dual role as both a potential therapeutic agent and a contributor to nephrolithiasis under certain conditions .

Research Findings Summary

属性

IUPAC Name |

2-(3,5-dichlorophenyl)morpholine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJVEVHDSRJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。